dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group and two ester groups attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine by treatment with sodium nitrite and hydrochloric acid, followed by reaction with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Esterification: The resulting triazole compound is esterified using dimethyl sulfate to introduce the ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted triazole derivatives.
Reduction: Reduction of ester groups yields the corresponding alcohols.
Oxidation: Oxidation can lead to the formation of triazole N-oxides or other oxidized derivatives.
Scientific Research Applications
Dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of proteins and other biomolecules, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Dimethyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Dimethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
Uniqueness
Dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties.
Properties
IUPAC Name |
dimethyl 1-(4-bromophenyl)triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O4/c1-19-11(17)9-10(12(18)20-2)16(15-14-9)8-5-3-7(13)4-6-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUIGHHLZGCXBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.